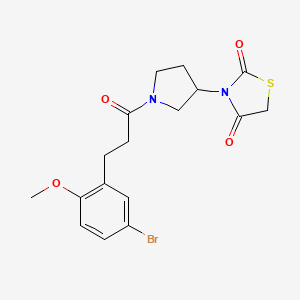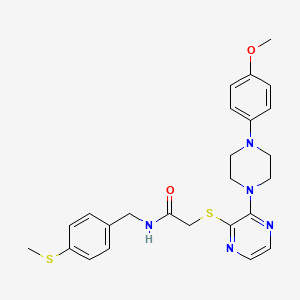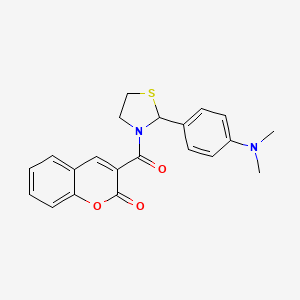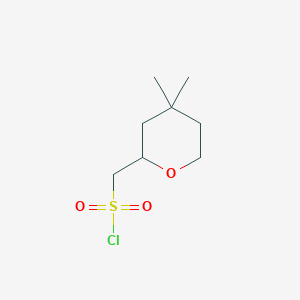![molecular formula C20H22N6O4S B2545063 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2191214-20-5](/img/structure/B2545063.png)
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzofuran, a piperidine, a triazole, and a pyridazine. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzofuran and pyridazine rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in many pharmaceuticals and can influence the compound’s bioactivity .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the triazole could participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple heterocycles could influence its solubility and stability .Scientific Research Applications
Enzyme Inhibition for Therapeutic Targets
A series of sulfonamides, incorporating various moieties including piperidinyl and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, were studied for their inhibitory effects on human carbonic anhydrase isozymes, relevant to therapeutic interventions in diseases. These compounds exhibited significant inhibition against isozymes like hCA IX and XII, associated with tumor growth, indicating their potential in cancer treatment research (Alafeefy et al., 2015).
Antimicrobial Applications
Derivatives of the compound have been prepared and evaluated for their antimicrobial efficacy, specifically against pathogens affecting plants like tomatoes. This exploration into the antimicrobial potential underlines the compound's utility in agricultural biocontrol strategies, demonstrating significant activities against bacterial and fungal pathogens (Vinaya et al., 2009).
Synthesis and Application in Heterocycles
Research into the synthesis of new heterocycles based on the structure of interest has yielded compounds with potential antimicrobial properties. This work contributes to the development of novel therapeutics, particularly in addressing resistant strains of bacteria and fungi, showcasing the versatility of the core structure in medicinal chemistry (El‐Emary et al., 2002).
Biofilm and Enzyme Inhibition
Investigations into novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers derived from the core structure, have shown potent bacterial biofilm and MurB enzyme inhibition. This suggests potential applications in combating bacterial infections and addressing antibiotic resistance, highlighting the compound's role in developing new antibacterial strategies (Mekky & Sanad, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a benzofuran moiety, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions with its targets would need to be determined experimentally.
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzofuran derivatives can affect a wide range of pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives can have a wide range of effects due to their diverse biological activities .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20-4-3-19(26-14-21-13-22-26)23-25(20)12-15-5-8-24(9-6-15)31(28,29)17-1-2-18-16(11-17)7-10-30-18/h1-4,11,13-15H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSEWQSLCNNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544982.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)

![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)



![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)
![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)
